2,4-Difluorobenzylisothiocyanate
Overview
Description
2,4-Difluorobenzylisothiocyanate is an organic compound with the molecular formula C8H5F2NS. It is a derivative of benzyl isothiocyanate, where two fluorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorobenzylisothiocyanate typically involves the reaction of 2,4-difluorobenzylamine with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2,4-Difluorobenzylamine.
Reagent: Thiophosgene (CSCl2).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and yield. The process involves:
Continuous Flow Reactor: Ensures consistent reaction conditions.
Automated Monitoring: Real-time monitoring of temperature, pressure, and reactant concentrations.
Purification: The product is purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorobenzylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Cycloaddition: Participates in [2+2] and [4+2] cycloaddition reactions to form heterocyclic compounds.
Oxidation: Can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. Conditions typically involve mild temperatures and inert atmospheres.
Cycloaddition: Reagents include dienes and alkenes. Conditions may involve catalysts such as Lewis acids.
Oxidation: Reagents include hydrogen peroxide (H2O2) and peracids. Conditions involve controlled temperatures and solvents like acetonitrile.
Major Products:
Thiourea Derivatives: Formed from reactions with amines.
Thiocarbamate Derivatives: Formed from reactions with alcohols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
2,4-Difluorobenzylisothiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluorobenzylisothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group (N=C=S) reacts with thiol groups in proteins, leading to the formation of thiourea derivatives. This interaction can inhibit enzyme activity and disrupt cellular processes. The compound’s fluorine atoms enhance its reactivity and stability, making it a potent bioactive agent.
Comparison with Similar Compounds
Benzyl Isothiocyanate: Lacks the fluorine substitutions, making it less reactive.
Phenyl Isothiocyanate: Similar structure but without the benzyl group, leading to different reactivity and applications.
2,4-Difluorophenyl Isothiocyanate: Similar fluorine substitutions but lacks the benzyl group, affecting its chemical behavior.
Uniqueness: 2,4-Difluorobenzylisothiocyanate’s unique combination of fluorine substitutions and the benzyl group enhances its reactivity and stability. This makes it a valuable compound in synthetic chemistry and biological research, offering distinct advantages over its analogs.
Properties
IUPAC Name |
2,4-difluoro-1-(isothiocyanatomethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NS/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZMDAOAFSOBHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256724 | |
Record name | 2,4-Difluoro-1-(isothiocyanatomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027513-62-7 | |
Record name | 2,4-Difluoro-1-(isothiocyanatomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027513-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluoro-1-(isothiocyanatomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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